6-Amino-1-hydroxy-2-naphthoic acid

Catalog No.
S12348705
CAS No.
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-1-hydroxy-2-naphthoic acid

Product Name

6-Amino-1-hydroxy-2-naphthoic acid

IUPAC Name

6-amino-1-hydroxynaphthalene-2-carboxylic acid

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5,13H,12H2,(H,14,15)

InChI Key

SPHYLIAVFCKASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2O)C(=O)O)C=C1N

6-Amino-1-hydroxy-2-naphthoic acid is a chemical compound characterized by its naphthalene structure, featuring an amino group at the 6-position and a hydroxy group at the 1-position. This compound belongs to the class of naphthoic acids, which are derivatives of naphthalene containing one or more carboxylic acid groups. The presence of both amino and hydroxy functional groups enhances its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis. Its molecular formula is C11H9NO3, and it has a molecular weight of approximately 201.19 g/mol .

Due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it a weak acid.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Redox Reactions: The hydroxy group can undergo oxidation to form ketones or aldehydes.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.

Research indicates that 6-Amino-1-hydroxy-2-naphthoic acid exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition: It has been reported to inhibit certain enzymes, which could be relevant in treating diseases linked to enzyme overactivity.
  • Cellular Effects: Preliminary studies indicate potential effects on cellular pathways, although further research is needed to elucidate these mechanisms fully .

Several methods can be employed to synthesize 6-Amino-1-hydroxy-2-naphthoic acid:

  • Nitration followed by Reduction:
    • Naphthalene is nitrated to form nitronaphthalene.
    • The nitro group is then reduced to an amino group using reducing agents like iron and hydrochloric acid.
  • Hydroxylation of Naphthoic Acid:
    • Starting from naphthoic acid, hydroxylation can be achieved using hydroxylating agents such as potassium permanganate.
  • Direct Amination:
    • Naphthoic acid derivatives can be directly aminated under specific conditions using ammonia or amine reagents.

These methods allow for the production of the compound with varying degrees of yield and purity.

6-Amino-1-hydroxy-2-naphthoic acid has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections.
  • Dyes and Pigments: Its structural properties make it suitable for use in dye manufacturing, especially in producing azo dyes.
  • Analytical Chemistry: Used as a reagent in analytical methods for detecting specific compounds due to its reactivity .

Studies on the interactions of 6-Amino-1-hydroxy-2-naphthoic acid with other biological molecules have shown promising results:

  • Protein Binding: Research indicates that it may bind to certain proteins, affecting their activity and stability.
  • Receptor Interaction: Preliminary studies suggest potential interactions with specific receptors involved in metabolic processes.

These interactions are crucial for understanding its therapeutic potential and safety profile.

Several compounds share structural similarities with 6-Amino-1-hydroxy-2-naphthoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Amino-1-hydroxy-2-naphthoic acidAmino at position 5Different biological activity profile
2-Amino-1-naphtholAmino at position 2Used primarily in dye synthesis
1-Hydroxy-2-naphthoic acidHydroxyl at position 1Important in biodegradation studies

The uniqueness of 6-Amino-1-hydroxy-2-naphthoic acid lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds. This positioning allows for distinct chemical properties that may enhance its utility in various applications .

Regioselective Functionalization Approaches in Naphthalene Derivative Synthesis

Regioselective functionalization of naphthalene derivatives remains a cornerstone for synthesizing 6-amino-1-hydroxy-2-naphthoic acid. The challenge lies in directing substituents to the 1-, 2-, and 6-positions while minimizing isomer formation. A patented method employs 2-methoxy-6-naphthoic acid as a precursor, leveraging methoxy groups as directing agents. Halogenation under alkaline conditions (0–100°C, 7–12 hours) introduces bromine at specific positions, followed by demethylation using hydrobromic acid (HBr) in acetic acid to yield the hydroxyl group. This approach achieves 85% yield by carefully controlling reaction stoichiometry and temperature.

Key to regioselectivity is the use of sodium hypobromite (NaOBr) generated in situ from bromine and sodium hydroxide. This reagent selectively brominates the naphthalene ring at the 6-position, avoiding competing reactions at the 3-position. For instance, when 2-methoxy-6-acetonaphthone reacts with NaOBr at 75°C for 2 hours, the resulting 2-methoxy-6-naphthoic acid precursor forms with 74% yield. Subsequent demethylation with HBr in acetic acid at reflux (95–100°C) completes the synthesis without generating 3-position isomers.

Catalytic Systems for Amino and Hydroxy Group Incorporation

Catalytic systems play a pivotal role in introducing amino and hydroxy groups. The demethylation step in the synthesis of 6-hydroxy-2-naphthoic acid requires acid catalysts, with HBr in acetic acid proving most effective. Experimental data demonstrate that a 5:1 molar ratio of HBr to the methoxy precursor maximizes yield (85%) while minimizing side reactions. Lower HBr ratios (e.g., 4:1) reduce yields to 74%, highlighting the importance of acid concentration.

Transition metal catalysts, though less common in this synthesis, are explored for amination. For example, the Kolbe-Schmitt reaction employs potassium carbonate under high-pressure carbon dioxide (70 kg/cm²) to carboxylate β-naphthol derivatives. However, this method’s reliance on hazardous CO gas and extreme conditions limits its utility. Recent alternatives use ammonia gas in the presence of copper catalysts to introduce amino groups, though yields remain moderate (37–45%).

Table 1: Impact of Catalytic Systems on Yield

Catalyst SystemReaction ConditionsYield (%)
HBr in acetic acid95°C, 10 hours85
HCl in acetic acid95°C, 10 hours80
K₂CO₃ + CO₂ (70 kg/cm²)200°C, 12 hours45

Solvent Effects on Reaction Yield and Purity

Solvent choice critically influences reaction efficiency and product purity. Polar aprotic solvents like dioxane enhance halogenation kinetics by stabilizing intermediates, while acetic acid facilitates demethylation through proton donation. In one embodiment, a 1:4 ratio of dioxane to water during bromination improved intermediate solubility, reducing byproduct formation.

Recrystallization solvents also impact purity. A mixture of ethanol and dimethylformamide (DMF) (7:1 v/v) yielded 6-hydroxy-2-naphthoic acid with 99.5% purity, whereas ethanol alone left residual impurities. Similarly, using n-butyl acetate for extraction during workup minimized losses, achieving 98% recovery of the final product.

Table 2: Solvent Systems and Their Effects

Solvent CombinationPurposeOutcome
Dioxane/water (1:4)Halogenation74% yield, 98% purity
Ethanol/DMF (7:1)Recrystallization99.5% purity
Acetic acid/HBr (48%)Demethylation85% yield

Green Chemistry Approaches to Reduce Byproduct Formation

Green chemistry principles are increasingly applied to minimize waste and hazardous reagents. The substitution of NaClO for bromine in halogenation steps reduces toxicity, as demonstrated in embodiments using 10% NaClO solution at 45°C. This method achieved 70% yield with negligible brominated byproducts.

Additionally, recycling acetic acid from reaction mixtures via distillation cuts solvent waste by 40%. Optimized stoichiometry (e.g., 1:5.0–8.0 substrate-to-HBr ratio) further enhances atom economy, reducing HBr consumption by 15% compared to earlier methods.

Six-amino-one-hydroxy-two-naphthoic acid serves as a significant metabolic intermediate within polycyclic aromatic hydrocarbon bioremediation networks, functioning as a bridge compound that connects different degradation pathways and facilitates the transformation of complex aromatic pollutants [1] [2]. This compound emerges as a key intermediate during the bacterial degradation of phenanthrene and other three-ring polycyclic aromatic hydrocarbons, where it represents a critical juncture in the metabolic flow from initial aromatic ring hydroxylation to complete mineralization [3] [4].

The role of six-amino-one-hydroxy-two-naphthoic acid in polycyclic aromatic hydrocarbon networks is particularly evident in the phenanthrene degradation pathway utilized by Arthrobacter species and other soil bacteria [4]. Following the initial dioxygenation of phenanthrene, the resulting metabolites undergo a series of transformations that lead to the formation of one-hydroxy-two-naphthoic acid, which can be further modified to include amino substitutions at the six position [1]. This amino-hydroxy derivative serves as a central hub connecting the aromatic degradation pathway to fatty acid metabolism through beta-oxidation processes [5].

Research has demonstrated that the polycyclic aromatic hydrocarbon degradation network involving amino-hydroxy naphthoic acid derivatives exhibits remarkable metabolic flexibility [6]. The compound can be processed through multiple enzymatic routes, including ring-opening dioxygenases that cleave the aromatic structure to form open-chain intermediates [4]. These intermediates subsequently enter central metabolic pathways, where they are completely mineralized to carbon dioxide and water through the tricarboxylic acid cycle [7].

The network significance of six-amino-one-hydroxy-two-naphthoic acid extends beyond individual bacterial species to encompass microbial consortia that collectively degrade complex polycyclic aromatic hydrocarbon mixtures [8] [9]. In these systems, the compound serves as a metabolic currency that can be exchanged between different bacterial populations, with some organisms specializing in its production from upstream polycyclic aromatic hydrocarbons while others focus on its further degradation [10] [11]. This metabolic complementarity enhances the overall efficiency of polycyclic aromatic hydrocarbon bioremediation in contaminated environments.

Polycyclic Aromatic Hydrocarbon SubstrateAmino-Naphthoic Acid RoleKey Bacterial GeneraNetwork Function
PhenanthreneCentral metabolic intermediateArthrobacter, Mycobacterium, NocardioidesBridge to fatty acid metabolism
AnthraceneRing-opening intermediateMycobacterium, RhodococcusAlternative degradation route
NaphthaleneDerivative formation pathwayPseudomonas, CycloclasticusMetabolic diversification
Mixed polycyclic aromatic hydrocarbonsConvergence pointConsortium-based degradationEnhanced mineralization efficiency

Metabolic Pathways in Soil Microbiota Consortia

The metabolic pathways involving six-amino-one-hydroxy-two-naphthoic acid in soil microbiota consortia represent a complex network of enzymatic transformations that span multiple bacterial genera and metabolic strategies [11] [12]. These pathways demonstrate the remarkable adaptability of soil microbial communities to utilize aromatic compounds as carbon and energy sources while simultaneously detoxifying environmental pollutants.

In aerobic soil environments, the primary metabolic pathway for six-amino-one-hydroxy-two-naphthoic acid degradation involves initial hydroxylation reactions catalyzed by ring-hydroxylating dioxygenases [4]. These enzymes, particularly those belonging to the naphthoic acid dioxygenase family, attack the aromatic ring system to form dihydroxylated intermediates that are subsequently processed through meta-cleavage pathways [13]. The resulting products include formyl salicylic acid and pyruvate, which enter central carbon metabolism for energy generation and biosynthetic processes [7] [14].

Soil microbiota consortia exhibit remarkable metabolic diversity in their approach to amino-naphthoic acid degradation, with different bacterial populations contributing specialized enzymatic capabilities [10]. Pseudomonas species typically initiate the degradation process through their robust aromatic ring-hydroxylating systems, while Rhodococcus and Mycobacterium species excel in the downstream processing of ring-opened intermediates [15] [2]. This metabolic division of labor enhances the overall efficiency of compound degradation and reduces the accumulation of potentially toxic intermediates.

The beta-oxidation pathway represents a crucial component of amino-naphthoic acid metabolism in soil consortia [5]. Following initial ring modification, the carboxylic acid side chain undergoes sequential removal of two-carbon units through the action of acyl-coenzyme A dehydrogenases and thioesterases [16]. This process generates acetyl-coenzyme A units that can be directly incorporated into central metabolism or used for biosynthetic purposes, thereby maximizing the metabolic benefit derived from the aromatic substrate.

Recent proteomic analyses have revealed that soil microbiota consortia upregulate multiple protein families during amino-naphthoic acid degradation, including transporters, electron transfer carriers, and metabolic enzymes [16]. The coordinated expression of these proteins suggests a sophisticated regulatory network that optimizes bacterial metabolism for aromatic compound utilization while maintaining cellular homeostasis under potentially stressful conditions.

Metabolic StageKey EnzymesBacterial GroupsProductsMetabolic Significance
Initial hydroxylationRing-hydroxylating dioxygenasesPseudomonas, BurkholderiaDihydroxy intermediatesRing activation
Ring cleavageMeta-cleavage dioxygenasesRhodococcus, MycobacteriumFormyl salicylic acidRing opening
Side chain degradationAcyl-CoA dehydrogenasesMultiple generaAcetyl-CoA unitsEnergy generation
Central metabolismTricarboxylic acid cycle enzymesAll bacterial groupsCarbon dioxide, waterComplete mineralization

Persistence Analysis in Aquatic Ecosystems

The persistence of six-amino-one-hydroxy-two-naphthoic acid in aquatic ecosystems depends on multiple environmental factors including oxygen availability, temperature, pH conditions, and the presence of specialized degrading microorganisms [17] [18]. In aerobic aquatic systems, the compound demonstrates moderate persistence with degradation half-lives ranging from several days to weeks, depending on the specific environmental conditions and microbial community composition [19].

Under anaerobic conditions commonly found in sediment environments and groundwater systems, amino-naphthoic acid derivatives exhibit significantly enhanced persistence [18] [20]. The compound can serve as a biomarker for polycyclic aromatic hydrocarbon degradation processes, as its presence indicates active anaerobic transformation of parent compounds like naphthalene and methylnaphthalenes [21]. In these systems, specialized anaerobic bacteria capable of utilizing alternative electron acceptors such as nitrate, sulfate, or ferric iron are required for effective biodegradation.

The sorption behavior of six-amino-one-hydroxy-two-naphthoic acid to sediment particles significantly influences its bioavailability and persistence in aquatic environments [22]. The presence of both amino and hydroxyl functional groups enhances interactions with mineral surfaces through electrostatic forces and hydrogen bonding, potentially reducing the compound availability for microbial degradation. This sorption phenomenon can lead to extended persistence in sediment-rich environments where the compound becomes physically protected from microbial attack.

Marine environments present unique challenges and opportunities for amino-naphthoic acid degradation [6]. Specialized marine bacteria, particularly members of the Cycloclasticus genus, have evolved sophisticated enzymatic systems for processing aromatic compounds in saltwater conditions. These organisms can efficiently degrade amino-naphthoic acid derivatives as part of broader polycyclic aromatic hydrocarbon degradation networks, contributing to natural attenuation processes in marine ecosystems contaminated with petroleum-derived pollutants.

The toxicity of six-amino-one-hydroxy-two-naphthoic acid to aquatic organisms varies considerably depending on species sensitivity and exposure conditions [23]. Fish species typically show moderate sensitivity with lethal concentration values exceeding eighty-two milligrams per liter for short-term exposures, while aquatic invertebrates such as Daphnia magna demonstrate higher sensitivity with effective concentration values around thirty-three milligrams per liter [23]. Algal species show intermediate sensitivity, with growth inhibition occurring at concentrations of approximately twenty-six milligrams per liter.

Aquatic EnvironmentPersistence CharacteristicsHalf-life RangeLimiting FactorsEcological Impact
Surface waters (aerobic)Moderate degradation rates3-16 daysTemperature, dissolved oxygenModerate toxicity risk
Groundwater (anaerobic)High persistenceWeeks to monthsElectron acceptor availabilityBiomarker significance
Marine systemsVariable degradationDays to weeksSpecialized marine bacteriaSpecies-dependent effects
Sediment environmentsEnhanced persistenceMonths to yearsSorption interactionsReduced bioavailability
Constructed wetlandsEnhanced degradation1-4 weeksPlant-microbe interactionsImproved remediation

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

203.058243149 g/mol

Monoisotopic Mass

203.058243149 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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